An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole: A Core Scaffold for Modern Drug Discovery
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of 4-chloro-7-nitro-1H-indazole, a key heterocyclic building block. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole ring system being a particularly prominent structural motif.[2][3] Comprising a fused benzene and pyrazole ring, indazoles exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and commonly exploited in drug design.[2] The scaffold's rigid, planar structure and its ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]
4-chloro-7-nitro-1H-indazole emerges as a particularly valuable intermediate. The electron-withdrawing nitro group and the strategically placed chloro substituent serve as versatile chemical handles, enabling a wide array of subsequent chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries, a critical process in modern lead optimization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research.
Chemical Structure:

Key Identifiers and Properties
The essential data for 4-chloro-7-nitro-1H-indazole are summarized below. It is crucial for researchers to verify the identity of their starting materials, as numerous isomers exist.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-7-nitro-1H-indazole | N/A |
| CAS Number | 316810-81-8 | [4][5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [4] |
| Molecular Weight | 197.58 g/mol | [4] |
| Appearance | Expected to be a solid, likely yellow or orange | Inferred from related nitro-aromatic compounds[6][7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Inferred from general properties of similar heterocycles |
Synthesis Protocol: Diazotization and Cyclization
The synthesis of substituted indazoles frequently relies on the cyclization of appropriately substituted anilines. The following protocol outlines a robust and widely applicable method for preparing 4-chloro-7-nitro-1H-indazole from 3-chloro-2-methyl-6-nitroaniline. This method is an adaptation of established procedures for synthesizing related nitroindazoles.[7][8][9]
Causality in Experimental Design:
The core of this synthesis is an intramolecular diazotization followed by cyclization.
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Starting Material: 3-chloro-2-methyl-6-nitroaniline is selected as the precursor because its substituents are correctly positioned to yield the desired 4-chloro-7-nitro product upon cyclization.
-
Diazotization: Sodium nitrite in an acidic medium (like acetic acid) generates nitrous acid in situ. This reacts with the primary amine to form a diazonium salt.
-
Temperature Control: The initial reaction is conducted at 0°C because diazonium salts are notoriously unstable at higher temperatures and can decompose.
-
Cyclization: Allowing the reaction to warm to room temperature provides the activation energy needed for the intramolecular cyclization, where the diazonium group is attacked by the benzene ring, forming the indazole core.
Experimental Workflow Diagram
Step-by-Step Methodology:
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5°C.
-
Diazotizing Solution: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water.
-
Addition: Add the sodium nitrite solution dropwise to the cooled aniline solution over 30 minutes. Maintain the internal temperature below 5°C throughout the addition. An immediate precipitate may be observed.[7]
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.[8]
-
Isolation: Upon completion, collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid cake thoroughly with cold water to remove any residual acid and salts.
-
Drying: Dry the collected solid under vacuum to yield the final product, 4-chloro-7-nitro-1H-indazole.
Applications in Medicinal Chemistry and Drug Discovery
4-chloro-7-nitro-1H-indazole is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is primed for diversification through various synthetic transformations, making it a cornerstone for building libraries of potential drug candidates.
Reactivity and Synthetic Utility:
-
N-H Functionalization: The proton on the indazole nitrogen can be readily substituted. Alkylation, arylation, or acylation at this position allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.
-
Suzuki and Buchwald-Hartwig Coupling: The chloro group at the 4-position is a reactive handle for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
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Nitro Group Reduction: The nitro group at the 7-position can be reduced to an amine. This resulting 7-aminoindazole is a key intermediate itself, allowing for the formation of amides, sulfonamides, or further heterocyclic rings, dramatically expanding the accessible chemical diversity.
Role as a Privileged Scaffold
The broader family of nitro-indazoles has been instrumental in developing potent and selective inhibitors for various biological targets. For instance, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[10][11] Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania, highlighting the scaffold's potential in developing treatments for infectious diseases.[1][12]
The 4-chloro-7-nitro isomer provides a unique substitution pattern for chemists to explore new intellectual property space and potentially discover compounds with novel biological activity profiles.
Drug Development Pathway Visualization
Safety and Handling
As with any laboratory chemical, 4-chloro-7-nitro-1H-indazole must be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, data from closely related compounds like 4-chloro-7-nitrobenzofurazan and general knowledge of nitro-aromatic compounds inform the following guidelines.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Contact: Avoid contact with skin and eyes.[4] In case of skin contact, wash immediately with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4]
-
Ingestion/Inhalation: Avoid ingestion and inhalation. If inhaled, move the victim to fresh air.[4]
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-chloro-7-nitro-1H-indazole represents a strategically important building block for chemical synthesis and drug discovery. Its pre-functionalized core offers multiple avenues for rapid diversification, enabling the efficient generation of novel molecules for biological screening. By understanding its properties, synthesis, and reactivity, researchers can effectively harness this compound to accelerate the discovery of next-generation therapeutics.
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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